

Prc200-SS chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to PRC200-SS

Introduction

PRC200-SS, chemically identified as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, is a novel triple reuptake inhibitor (TRI).[1] Developed as a potential antidepressant, PRC200-SS is distinguished by its potent binding and inhibition of the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2] TRIs are a class of antidepressants designed with the hypothesis that they may offer a more rapid onset of action and greater efficacy than traditional antidepressants that target only serotonin or norepinephrine.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of PRC200-SS based on available preclinical data.

Chemical Structure and Properties

PRC200-SS is an analog of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor.[2] Its unique structure allows it to interact with all three key monoamine transporters involved in the pathophysiology of depression.

Chemical Name: (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol[1]

Class: Triple Reuptake Inhibitor[1]

Pharmacological Profile



The primary mechanism of action of **PRC200-SS** is the inhibition of serotonin, norepinephrine, and dopamine reuptake by binding to their respective transporters.[1] This leads to an increase in the extracellular concentrations of these neurotransmitters in key brain regions associated with mood regulation.

In Vitro Binding and Uptake Inhibition

Studies using cells expressing human transporters have demonstrated the high affinity of **PRC200-SS** for SERT, NET, and DAT.[1] The binding affinities (Kd) and inhibitory constants (Ki) are summarized below.

Parameter	Serotonin Transporter (SERT)	Norepinephrine Transporter (NET)	Dopamine Transporter (DAT)	Reference
Binding Affinity (Kd)	2.3 nM	0.63 nM	18 nM	[1]
Uptake Inhibition (Ki)	2.1 nM	1.5 nM	61 nM	[1]

In Vivo Neurochemical Effects

Consistent with its in vitro profile, administration of **PRC200-SS** in rats has been shown to significantly elevate extracellular levels of key monoamines.[1]

- Medial Prefrontal Cortex: Increased levels of serotonin and norepinephrine.[1]
- Nucleus Accumbens Core: Increased levels of serotonin and dopamine.[1]

Furthermore, **PRC200-SS** administration led to a reduction in the levels of dopamine metabolites (3,4-dihydroxyphenylacetic acid and homovanillic acid) and the serotonin metabolite (5-hydroxyindoleacetic acid), further confirming its action as a reuptake inhibitor.[1]

Preclinical Efficacy and Safety Antidepressant-Like Activity



In preclinical models predictive of antidepressant activity, **PRC200-SS** demonstrated significant efficacy:

- Forced-Swim Test (Rats): Dose-dependently decreased immobility.[1]
- Tail-Suspension Test (Mice): Dose-dependently decreased immobility.[1]

The observed effects were comparable to the established antidepressant imipramine and were not a result of stimulated locomotor activity.[1]

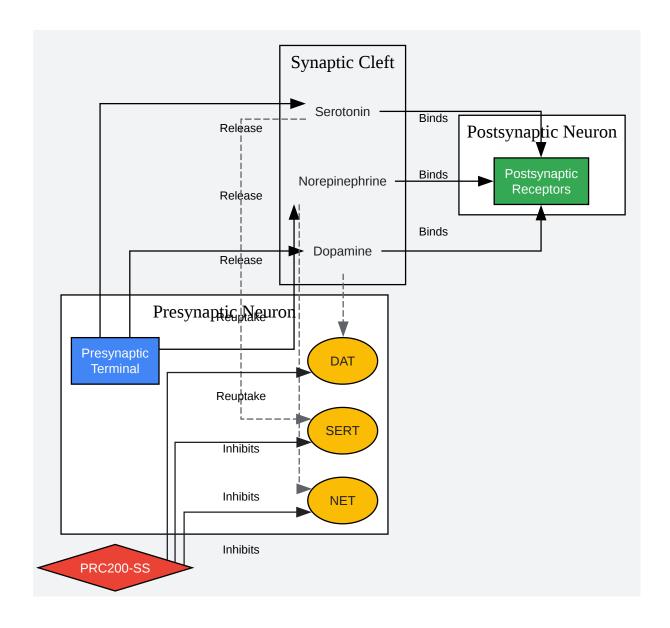
Abuse Liability

To assess its potential for abuse, self-administration studies were conducted in rats. The results indicated that **PRC200-SS** was not self-administered, suggesting a low abuse liability.[1]

Signaling Pathways and Experimental Workflows Mechanism of Action: Triple Reuptake Inhibition

The following diagram illustrates the mechanism of action of **PRC200-SS** at the synaptic level. By blocking the serotonin, norepinephrine, and dopamine transporters on the presynaptic neuron, **PRC200-SS** prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.





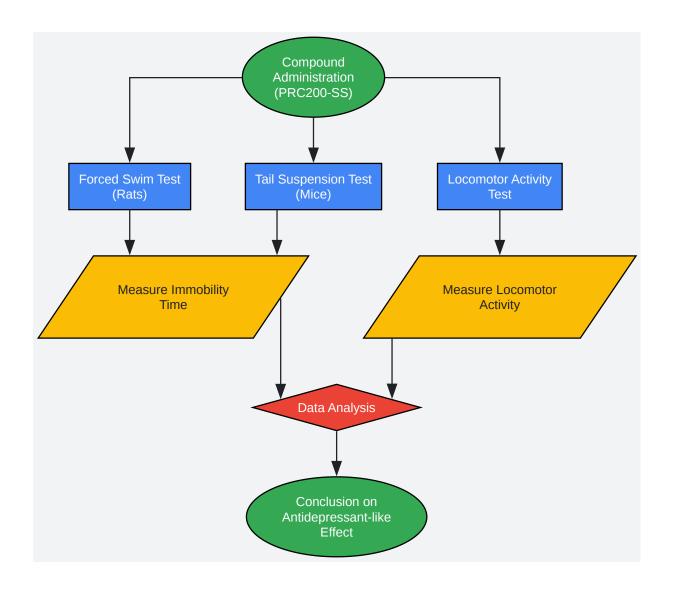
Click to download full resolution via product page

Caption: Mechanism of action of PRC200-SS.

Experimental Workflow: Antidepressant Activity Screening

The diagram below outlines a typical experimental workflow for evaluating the antidepressant-like effects of a compound like **PRC200-SS** in preclinical models.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Prc200-SS chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257460#prc200-ss-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com